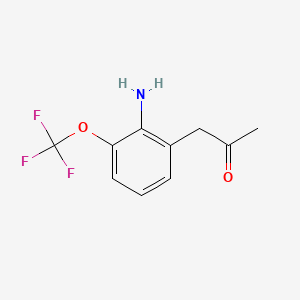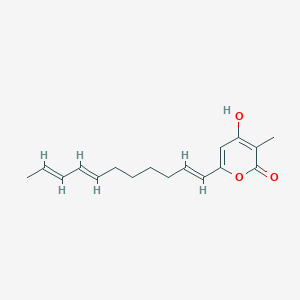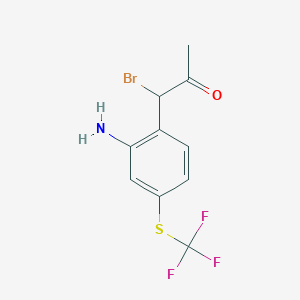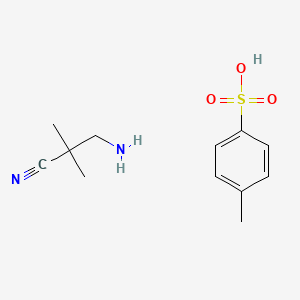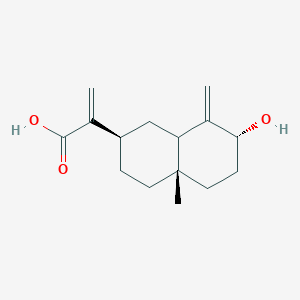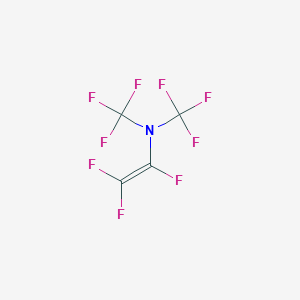![molecular formula C18H30OSi B14076597 Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane CAS No. 101822-26-8](/img/structure/B14076597.png)
Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexene moiety, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the cyclohexene moiety and the trimethylsilyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly those involving the trimethylsilyl group, can result in the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)-
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
Furan, 3-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-(trimethylsilyl)- stands out due to its combination of a furan ring, a cyclohexene moiety, and a trimethylsilyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
101822-26-8 |
|---|---|
Formule moléculaire |
C18H30OSi |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
trimethyl-[3-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]furan-2-yl]silane |
InChI |
InChI=1S/C18H30OSi/c1-14-8-7-12-18(2,3)16(14)10-9-15-11-13-19-17(15)20(4,5)6/h11,13H,7-10,12H2,1-6H3 |
Clé InChI |
KPASHYDPKHBGKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CCC2=C(OC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
